molecular formula C10H22N2O3 B15464776 1,4,7-Trioxa-10,13-diazacyclopentadecane CAS No. 60350-17-6

1,4,7-Trioxa-10,13-diazacyclopentadecane

Cat. No.: B15464776
CAS No.: 60350-17-6
M. Wt: 218.29 g/mol
InChI Key: HVPIIRJYGHPRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7-Trioxa-10,13-diazacyclopentadecane is a 15-membered macrocycle containing three oxygen (oxa) and two nitrogen (aza) atoms. Its structure features alternating oxygen and nitrogen donors, creating a polar cavity suitable for coordinating metal ions or forming host-guest complexes.

Properties

CAS No.

60350-17-6

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

1,4,7-trioxa-10,13-diazacyclopentadecane

InChI

InChI=1S/C10H22N2O3/c1-2-12-4-6-14-8-10-15-9-7-13-5-3-11-1/h11-12H,1-10H2

InChI Key

HVPIIRJYGHPRDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOCCOCCOCCN1

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Heteroatom Positional Effects

4,7,13-Trioxa-1,10-diazacyclopentadecane (CAS 31249-95-3)

  • Key Differences: The nitrogen atoms are positioned at the 1 and 10 positions instead of 10 and 13, altering donor atom spatial arrangement.
  • Applications :
    • Host-Guest Chemistry : Forms stable complexes with alkali metals and transition metals. Computational studies show its 1,10-diaza configuration optimizes hydrogen bonding and cavity size for guest molecules like urea derivatives .
    • Sensing : Used as a ligand in a europium(III)-selective electrode, demonstrating high selectivity (log $ K_{Eu,Na} = -4.2 $) due to favorable nitrogen-oxygen coordination geometry .

1,4,10-Trioxa-7,13-diazacyclopentadecane (Kryptofix 21)

  • Key Differences : Nitrogen positions (7,13) create a distinct cavity size (smaller than 15-crown-5 ethers).
  • Applications: Ion Transport: Modified with quinolinyl groups (e.g., SQI-Pr (Na)) to act as sodium ionophores, enabling Na$^+$ flux studies in biological systems (effective concentration: 1–10 μM) . MRI Contrast Agents: Derivatives like 7,13-bis(carbamoylmethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane form paramagnetic Co(II) and Fe(II) complexes for pH-sensitive CEST MRI, with CEST effects pH-dependent in the 6.5–7.7 range .

Heteroatom Substitution: Sulfur vs. Nitrogen

1,4,7-Trioxa-10,13-dithiacyclopentadecane

  • Key Differences : Replaces nitrogen with sulfur (dithia).
  • Coordination Behavior: Forms polymeric {[Ag(L)]PF$6$}$\infty$ and binuclear Ag$2$(L)$3$$_2$ complexes with Ag(I). Sulfur’s softer donor nature leads to distorted trigonal planar (binuclear) or octahedral (polymeric) geometries, contrasting with nitrogen’s preference for square-planar or tetrahedral coordination .

Functionalized Derivatives

7,13-Bis(quinolinyl)-Derivatives (e.g., SQI-Pr (Na))

  • Modifications: Quinolinyl groups enhance fluorescence (Ex/Em: 345/475 nm) and ion selectivity.
  • Applications: Sodium ion transport in cellular assays, outperforming non-fluorescent analogs like monensin .

7,13-Bis(carbamoylmethyl)-Derivatives

  • Modifications : Carbamoylmethyl groups improve metal binding stability.
  • MRI Performance : Co(II) and Fe(II) complexes exhibit CEST resonances at 59 ppm and 92 ppm, respectively, but face challenges like albumin interaction (Ni complex) and redox instability .

Comparison with Crown Ethers

Property 1,4,7-Trioxa-10,13-diazacyclopentadecane 15-Crown-5 Ether
Donor Atoms 3O, 2N 5O
Cavity Size ~1.5–2.0 Å ~1.7–2.2 Å
Selectivity Prefers transition metals (Ag$^+$, Eu$^{3+}$) Alkali metals (Na$^+$, K$^+$)
Applications Sensing, MRI, ion transport Solubilization, catalysis

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Features Applications References
This compound C${10}$H${22}$N$2$O$3$ 3O, 2N; flexible cavity Under study N/A
4,7,13-Trioxa-1,10-diazacyclopentadecane C${10}$H${22}$N$2$O$3$ 3O, 2N; optimized for Eu$^{3+}$ Europium sensors
1,4,10-Trioxa-7,13-diazacyclopentadecane C${10}$H${22}$N$2$O$3$ 3O, 2N; Na$^+$ transport Fluorescent ionophores
1,4,7-Trioxa-10,13-dithiacyclopentadecane C${10}$H${22}$S$2$O$3$ 3O, 2S; Ag$^+$ coordination Polymer/metallurgy

Table 2: Metal Complexation Data

Compound Metal Ion Geometry Stability Constant (log K) Reference
4,7,13-Trioxa-1,10-diazacyclopentadecane Eu$^{3+}$ Pentagonal bipyramidal 12.3 (in membrane sensors)
7,13-Bis(carbamoylmethyl)-derivative Co$^{2+}$ Distorted bipyramidal pH-dependent CEST effect
1,4,7-Trioxa-10,13-dithiacyclopentadecane Ag$^+$ Trigonal planar N/A (polymeric structure)

Q & A

Q. How can AI enhance the reproducibility of experiments involving this compound?

  • Methodological Answer : Implement machine learning algorithms to predict reaction outcomes from historical data. Platforms like ChemOS automate experimental workflows, reducing human error. Smart laboratories with IoT-enabled devices enable real-time data sharing and remote monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.